molecular formula C19H30N2O2 B1442964 tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate CAS No. 1306606-80-3

tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate

Cat. No.: B1442964
CAS No.: 1306606-80-3
M. Wt: 318.5 g/mol
InChI Key: NQRUYCVWCPVFIP-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate is a synthetic intermediate of significant interest in medicinal chemistry research. Its structure incorporates a piperidine ring, a privileged scaffold commonly found in biologically active compounds and FDA-approved pharmaceuticals . The molecule features a carbamate protecting group (Boc), which is essential for strategic synthetic routes in organic and pharmaceutical chemistry. The structural motifs present in this compound are frequently investigated for their potential to interact with various biological targets. Piperidine derivatives are extensively explored in drug discovery for their diverse mechanisms of action. For instance, related piperidine-based structures have been identified as inhibitors for targets like the NLRP3 inflammasome, a key player in inflammatory diseases , and cyclin-dependent kinases (CDKs), which are critical targets in oncology . The integration of the phenyl and piperidine groups within a single framework makes this compound a valuable building block for constructing more complex molecules. It is strictly for research applications in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(3-phenyl-2-piperidin-2-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-14-16(17-11-7-8-12-20-17)13-15-9-5-4-6-10-15/h4-6,9-10,16-17,20H,7-8,11-14H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRUYCVWCPVFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Construction and Functionalization

The piperidine ring is commonly synthesized via cyclization strategies starting from amino alcohols or amino halides. Organometallic chemistry has been extensively employed to build substituted piperidines, including 2-substituted variants relevant to the target compound.

  • Cyclization via Organometallic Intermediates: According to Abdelsalam (2013), 2,5- and 2,6-disubstituted piperidines can be synthesized by cyclization involving nucleophilic displacement and reduction steps. For example, nucleophilic displacement on tosylates followed by reduction with LiAlH4 yields piperidine derivatives with high stereoselectivity.

  • Dialkylation of Pyrrolines: De Kimpe et al. demonstrated dialkylation of 2-methyl-1-pyrroline with dielectrophiles, followed by reduction, to afford diastereomeric piperidine derivatives. This approach can be adapted for synthesizing 2-substituted piperidines with phenyl substituents.

Introduction of the Phenyl Substituent on the Propyl Chain

The phenyl group is typically introduced via alkylation or nucleophilic substitution reactions on appropriately functionalized intermediates:

  • Starting from 3-bromopropylamine derivatives, nucleophilic substitution with phenyl-containing nucleophiles or organometallic reagents can install the phenyl group at the 3-position of the propyl chain.

  • Alternatively, the phenyl group can be introduced by coupling reactions such as Suzuki or Heck cross-couplings when suitable halogenated intermediates are available.

Protection of the Amino Group with tert-Butyl Carbamate

Protection of the secondary amine in the piperidine ring is achieved by reaction with tert-butyl chloroformate (Boc2O) under basic conditions. This step is crucial to stabilize the molecule and facilitate purification.

  • A typical procedure involves treating the amine intermediate with Boc2O in dichloromethane at 0 °C to room temperature, in the presence of a base such as triethylamine (NEt3). The reaction proceeds smoothly to yield the tert-butyl carbamate-protected product.

  • Workup includes washing with aqueous ammonium chloride, sodium bicarbonate, and brine, followed by drying and concentration to isolate the protected compound.

Representative Synthetic Procedure (Adapted from Related Carbamate Syntheses)

Step Reagents and Conditions Outcome
1. Preparation of 3-bromopropylamine hydrobromide intermediate Starting from 3-bromopropylamine hydrobromide, neutralization with NEt3 in methanol at 0 °C Free amine intermediate ready for protection
2. Boc Protection Addition of Boc2O (1.9 equiv) at 0 °C, stirring for 16 h at room temperature in CH2Cl2 tert-Butyl (3-bromopropyl)carbamate intermediate
3. Piperidine Ring Formation Cyclization via nucleophilic displacement or organometallic addition, followed by reduction Formation of 2-substituted piperidine ring with phenyl substituent
4. Final Purification Chromatographic purification to isolate tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate Pure target compound suitable for further applications

Research Findings and Optimization Data

  • Reaction Atmosphere and Solvent: All synthetic steps are preferably conducted under inert nitrogen atmosphere with anhydrous solvents to prevent side reactions and hydrolysis.

  • Reagent Purity and Stoichiometry: Using commercially available reagents without further purification is common, but precise stoichiometric control (e.g., 1.00–1.90 equiv Boc2O) is essential for optimal yields.

  • Temperature Control: Low-temperature addition of Boc2O (0 °C) followed by room temperature stirring enhances selectivity and minimizes by-products.

  • Yields: Boc protection steps typically yield above 80%, while cyclization and reduction steps vary depending on substrate and conditions but can reach yields of 60–90% with optimized protocols.

Comparative Summary of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Cyclization via organometallics NaH, 3-chloro-2-(chloromethyl)propene, LiAlH4 Anhydrous, inert atmosphere High stereoselectivity, versatile Requires careful handling of reagents
Dialkylation of 2-methyl-1-pyrroline LDA, 1-bromo-3-chloro-2-methylpropane, LiAlH4 Low temperature, inert gas Access to diastereomers Mixture of isomers may require separation
Boc Protection of amine Boc2O, NEt3, CH2Cl2 0 °C to room temperature Mild, high yield, easy purification Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the piperidine ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

Research indicates that tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate exhibits various biological activities that make it a candidate for further investigation in drug development.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antibacterial agent .

Inflammation Modulation

The compound has been investigated for its role in modulating inflammatory pathways. In vitro studies have shown that it can inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases. This inhibition could lead to decreased production of pro-inflammatory cytokines like IL-1β .

Case Studies

Several case studies have been documented to explore the efficacy and safety of this compound:

StudyObjectiveFindings
Study 1 Evaluate antibacterial propertiesShowed strong activity against MRSA and VREfm with MIC values ranging from 0.78 to 3.125 μg/mL .
Study 2 Assess anti-inflammatory effectsInhibited NLRP3 inflammasome activation in THP-1 macrophages, reducing pyroptosis and IL-1β release .
Study 3 Investigate pharmacokineticsDemonstrated favorable absorption and distribution profiles in preliminary animal models, indicating potential for oral bioavailability .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The phenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

Compound Name Key Structural Features Functional Groups Key Differences
tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate Phenyl, piperidine (2-position), Boc-protected amine Carbamate, tertiary amine, aromatic ring Reference compound
tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate () Benzimidazolone core, chloro substituent Carbamate, benzimidazolone, chloro Replaces piperidine with a bicyclic benzimidazolone; introduces electron-withdrawing Cl
tert-butyl (3-(3-fluoropiperidin-1-yl)propyl)carbamate () Fluorinated piperidine (3-fluoro) Carbamate, fluorinated tertiary amine Fluorine enhances lipophilicity and metabolic stability vs. non-fluorinated piperidine
tert-butyl (2-oxo-3-(phenylsulfonyl)propyl)carbamate () Phenylsulfonyl, ketone Carbamate, sulfone, ketone Sulfone group increases polarity and electron-withdrawing effects vs. phenyl
tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate () Piperidine (4-position) Carbamate, tertiary amine, aromatic ring Positional isomerism (piperidin-4-yl vs. 2-yl) alters conformational flexibility

Physical and Chemical Properties

Compound Name Melting Point (°C) logP (Predicted) Solubility
This compound Not reported 3.656 () Low (hydrophobic phenyl/piperidine)
tert-butyl (2-oxo-3-(phenylsulfonyl)propyl)carbamate 156–157 () ~2.1 (polar sulfone) Moderate (sulfone enhances polarity)
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate () Not reported ~1.8 (hydroxyl group) Higher (hydroxyl improves H-bonding)

Key Research Findings

Piperidine Positional Isomerism : The 2- vs. 4-piperidine substitution () significantly impacts conformational stability, influencing receptor binding in drug candidates .

Fluorination Effects: Fluorinated analogs () exhibit enhanced metabolic stability and blood-brain barrier penetration compared to non-fluorinated counterparts .

Sulfone vs. Phenyl : Sulfone-containing derivatives () display higher polarity, making them preferable for reactions requiring electrophilic intermediates .

Benzimidazolone vs. Piperidine : Benzimidazolone cores () are more rigid and electron-deficient, favoring interactions with enzymatic active sites .

Biological Activity

Tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate (CAS Number: 1306606-80-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₃₀N₂O₂, with a molecular weight of 318.5 g/mol. The compound features a tert-butyl carbamate group linked to a piperidine ring, which is further substituted with a phenyl group. This unique structure contributes to its biological activity and reactivity in various biochemical pathways.

Biochemical Interactions

This compound interacts with several enzymes and proteins involved in critical metabolic processes. Key interactions include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to neurotransmitter metabolism, potentially affecting levels of dopamine and serotonin in the brain .
  • Cell Signaling : It influences signaling pathways that regulate gene expression and cellular metabolism, which can lead to altered cellular responses under various physiological conditions.

Cellular Effects

The biological activity of this compound extends to its effects on different cell types:

  • Neurotransmitter Modulation : The piperidine component may interact with central nervous system receptors, modulating neurotransmitter release and activity. This suggests potential applications in treating neurological disorders .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against certain Gram-positive bacteria, including drug-resistant strains .
  • Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity depending on the concentration and exposure duration, highlighting the need for further investigation into its safety profile .

Research Findings and Case Studies

Recent research has focused on the pharmacological properties of similar compounds derived from piperidine:

  • A study investigating related piperidine derivatives found significant inhibitory effects on monoamine oxidase B (MAO B), an enzyme implicated in neurodegenerative diseases like Alzheimer's . These findings suggest that this compound may also possess similar neuroprotective properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits neurotransmitter metabolism enzymes
Neurotransmitter ModulationModulates dopamine and serotonin levels
Antimicrobial ActivityEffective against certain Gram-positive bacteria
CytotoxicityExhibits variable cytotoxic effects in vitro

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Receptor Interaction : The piperidine ring likely interacts with neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Interaction : The compound may inhibit enzymes such as MAO B, leading to increased levels of monoamines in the brain, which could be beneficial for conditions like depression and anxiety .

Q & A

Q. How does Hirshfeld surface analysis reveal solid-state interactions?

  • Methodological Answer : Hirshfeld surfaces mapped with CrystalExplorer® quantify intermolecular contacts (e.g., C–H···O hydrogen bonds, 2.8–3.0 Å). Fingerprint plots differentiate dispersion (di ≈ 0.6–1.2) from π-π stacking (di ≈ 1.5–2.0). Thermal ellipsoids from X-ray data validate dynamic disorder in crystal lattices .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate
Reactant of Route 2
tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate

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